N-benzyl-3-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide
Overview
Description
N-benzyl-3-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide, also known as BPTP, is a chemical compound that has gained significant attention in scientific research. It is a thioamide derivative that has shown potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-benzyl-3-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of specific enzymes or proteins that are involved in disease pathogenesis. For example, this compound has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which may improve cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential. It has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tumor invasion and metastasis. In Alzheimer's disease, this compound inhibits the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels and improve cognitive function. Additionally, this compound has been found to inhibit the replication of HIV in vitro by targeting the HIV-1 integrase enzyme.
Advantages and Limitations for Lab Experiments
N-benzyl-3-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. It has also been shown to have low toxicity in vitro. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for N-benzyl-3-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide research. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy in vivo and its potential side effects. Another area of interest is its potential as a treatment for Alzheimer's disease. Studies are needed to determine the optimal dose and administration route for this compound in this context. Additionally, this compound may have potential as a treatment for other diseases, such as HIV and Parkinson's disease. Further research is needed to explore these possibilities.
Scientific Research Applications
N-benzyl-3-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and HIV. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been shown to inhibit the replication of HIV in vitro.
Properties
IUPAC Name |
N-benzyl-3-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-2-28-18-10-8-17(9-11-18)24-21(26)14-19(22(24)27)29-13-12-20(25)23-15-16-6-4-3-5-7-16/h3-11,19H,2,12-15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUIVVCHJPPQIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCCC(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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